molecular formula C10H11Cl2NO2 B13513662 Methyl (R)-3-amino-3-(2,3-dichlorophenyl)propanoate

Methyl (R)-3-amino-3-(2,3-dichlorophenyl)propanoate

Cat. No.: B13513662
M. Wt: 248.10 g/mol
InChI Key: ULOIUEWONOVCHN-MRVPVSSYSA-N
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Description

Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of methyl (3R)-3-nitro-3-(2,3-dichlorophenyl)propanoate.

    Reduction: Formation of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dichlorophenyl)propanoate
  • Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate
  • Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the stereochemistry of the amino group

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1

InChI Key

ULOIUEWONOVCHN-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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